3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(furan-2-yl)-6-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-13-16(2)21(17(3)14-15)29(26,27)25-10-8-24(9-11-25)20-7-6-18(22-23-20)19-5-4-12-28-19/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONQWKAFCSPODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the furan and mesitylsulfonyl-piperazine groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The pyridazine core can be reduced to form dihydropyridazine derivatives.
Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the pyridazine core can produce dihydropyridazine derivatives.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions.
Common Synthetic Steps:
- Preparation of the Pyridazine Core : The initial step often involves the formation of the pyridazine structure through condensation reactions.
- Introduction of the Furan and Mesitylsulfonyl-Piperazine Groups : Subsequent reactions involve substitution and coupling techniques to attach the furan and mesitylsulfonyl-piperazine moieties.
- Optimization of Conditions : Key factors such as solvent choice, temperature, and catalysts are crucial for achieving high yields and purity.
Reaction Conditions:
- Oxidation : The furan ring can be oxidized using agents like hydrogen peroxide.
- Reduction : The pyridazine core may undergo reduction with sodium borohydride.
- Substitution : Nucleophilic substitution can introduce various functional groups onto the mesitylsulfonyl group.
Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse modifications that can lead to novel compounds with tailored properties.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding due to its structural characteristics. Its ability to interact with specific biological targets makes it a candidate for pharmacological studies.
Industry
In industrial applications, this compound may be utilized in the production of advanced materials with specific properties such as enhanced conductivity or fluorescence. Its unique functional groups allow for modifications that can optimize material performance.
Similar Compounds
| Compound Name | Structural Features |
|---|---|
| 3-(Furan-2-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine | Similar core structure but different substituents |
| 3-(Furan-2-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine | Shares the furan-pyridazine framework with variations in sulfonyl groups |
Uniqueness
The presence of the mesitylsulfonyl group in this compound imparts distinct chemical and physical properties compared to similar compounds. This group influences solubility, stability, and reactivity, enhancing its applicability in various fields.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting potential therapeutic applications.
Case Study 2: Material Science Applications
Research focused on utilizing this compound in developing conductive polymers. The incorporation of this compound into polymer matrices demonstrated enhanced electrical conductivity compared to traditional materials.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 6-(piperazinyl)pyridazine derivatives , which are studied for diverse pharmacological activities. Key structural analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Key Comparison Points:
Substituent Effects on Bioactivity: The chloro group at position 3 (e.g., in ) is often hydrolyzed to pyridazinone derivatives, enhancing hydrogen-bonding capacity. In contrast, the furan-2-yl group in the target compound may reduce metabolic oxidation compared to chlorine, improving stability .
Synthetic Pathways :
- Most analogs use 3,6-dichloropyridazine as a starting material. The target compound likely follows a similar route, with furan introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and mesitylsulfonyl-piperazine added via nucleophilic substitution .
Physicochemical Properties :
- LogP : The mesitylsulfonyl group increases logP (~3.5–4.0 estimated) compared to analogs with polar pyridinyl (~2.0–2.5) or fluorophenyl (~2.8) groups .
- Solubility : The bulky mesitylsulfonyl moiety may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies.
Biological Implications: Analogs with pyridinyl-piperazine (e.g., ) show kinase inhibitory activity due to aromatic stacking with ATP-binding pockets. The mesitylsulfonyl group may favor allosteric binding or protein-protein interaction targets. Chloro-containing derivatives () exhibit analgesic effects, likely via COX-2 or adenosine receptor modulation. The furan substitution in the target compound may shift activity toward alternative pathways.
Biological Activity
Overview
3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound characterized by its unique structural features, including a furan ring, a mesitylsulfonyl group, and a piperazine moiety attached to a pyridazine core. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which include anticancer, antidepressant, and anti-inflammatory properties.
Chemical Structure
The molecular formula for this compound is . The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Furan Ring | Furan |
| Piperazine | Piperazine |
| Pyridazine | Pyridazine |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperazine moiety suggests potential modulation of serotonin receptors, which is linked to antidepressant activity. Additionally, the furan and pyridazine rings may facilitate interactions with DNA, contributing to anticancer effects.
Anticancer Properties
Research indicates that compounds similar to this compound can inhibit tumor growth by interfering with DNA replication and repair mechanisms. A study conducted on pyridazine derivatives showed promising results in reducing cell viability in various cancer cell lines, suggesting that this compound may share similar properties.
Antidepressant Activity
The piperazine structure is known for its role in modulating neurotransmitter systems. Compounds with this feature have been studied for their ability to enhance serotonin signaling, which is critical in the treatment of depression. In vitro studies have demonstrated that derivatives can increase serotonin uptake in neuronal cultures.
Anti-inflammatory Effects
Preliminary findings suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Research on related sulfonamide compounds indicates potential pathways through which they can modulate inflammatory responses.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Anticancer Study : A derivative containing a pyridazine core was tested against breast cancer cells (MCF-7), revealing a significant reduction in cell proliferation at concentrations as low as 10 µM over 48 hours.
- Antidepressant Evaluation : In a behavioral study using rodent models, administration of piperazine-containing compounds resulted in reduced immobility time in the forced swim test, indicating potential antidepressant effects.
- Inflammation Model : In vitro assays using RAW264.7 macrophages showed that treatment with sulfonamide derivatives led to decreased levels of TNF-alpha and IL-6 upon lipopolysaccharide stimulation.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was performed:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 3-(Furan-2-yl)-6-(4-(methylsulfonyl)piperazin-1-yl)pyridazine | Methylsulfonyl | Anticancer |
| 3-(Furan-2-yl)-6-(4-(phenylsulfonyl)piperazin-1-yl)pyridazine | Phenylsulfonyl | Antidepressant |
Q & A
Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-6-(4-(mesitylsulfonyl)piperazin-1-yl)pyridazine?
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core. A common approach includes:
Piperazine Introduction : Coupling 6-chloropyridazine with a protected piperazine derivative under reflux in anhydrous tetrahydrofuran (THF) with a base like triethylamine .
Sulfonylation : Reacting the intermediate with mesitylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to install the mesitylsulfonyl group, followed by purification via column chromatography .
Furan Attachment : Suzuki-Miyaura coupling of the pyridazine core with a furan-2-yl boronic ester using a palladium catalyst (e.g., Pd(PPh₃)₄) in a toluene/ethanol/water mixture .
Q. Key Considerations :
- Control reaction temperature to avoid side reactions (e.g., over-sulfonylation).
- Use anhydrous conditions for palladium-catalyzed couplings to prevent catalyst deactivation .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, sulfonyl group at δ 2.2–2.6 ppm for mesityl methyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a methanol/water gradient .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₃N₃O₃S: 414.1542) .
Q. What preliminary biological assays are used to screen this compound?
Initial screening focuses on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, normalized to cisplatin controls .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the piperazine-sulfonyl motif’s affinity for ATP-binding pockets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Systematic SAR strategies include:
- Substituent Variation : Replace the mesitylsulfonyl group with smaller sulfonamides (e.g., tosyl) to evaluate steric effects on target binding .
- Heterocycle Modification : Substitute furan with thiophene or pyrrole to assess electronic effects on antimicrobial potency .
- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like E. coli DNA gyrase, guiding synthetic priorities .
Q. Example Findings :
- Bulkier sulfonyl groups (e.g., mesityl) enhance enzyme inhibition but reduce solubility, requiring formulation optimization .
Q. How can contradictions in reported biological activities be resolved?
Conflicting data (e.g., variable IC₅₀ values across studies) require:
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Stability Testing : Monitor compound degradation under assay conditions (e.g., pH 7.4 buffer at 37°C) via HPLC .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent trends .
Q. What computational methods predict target interactions and mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to assess the stability of the compound in kinase active sites .
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with sulfonyl oxygen) using Schrödinger’s Phase .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP >3 suggests blood-brain barrier permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
